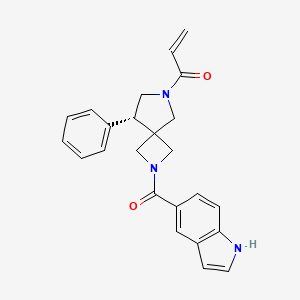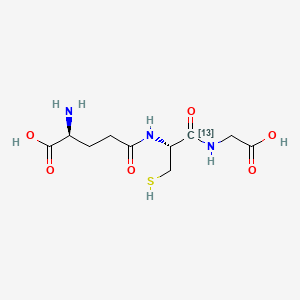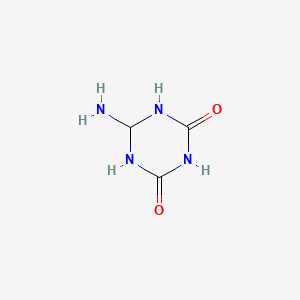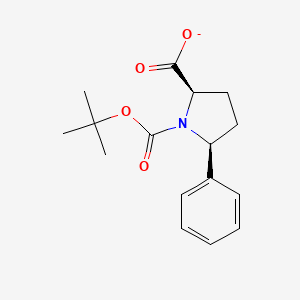
1,2-Pyrrolidinedicarboxylic acid, 5-phenyl-, 1-(1,1-dimethylethyl) ester, (2R,5S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid typically involves the protection of the amine group of (2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid with a tert-butoxycarbonyl (Boc) group. This is achieved through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under anhydrous conditions .
Industrial Production Methods
Industrial production of Boc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using acids like trifluoroacetic acid (TFA).
Substitution Reactions: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Esterification: Alcohols in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Deprotection: (2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid.
Esterification: Boc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylate esters.
Amidation: Boc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxamide.
Applications De Recherche Scientifique
Boc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of peptides and other complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of Boc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protected amine can then be selectively deprotected under mild acidic conditions to yield the desired product .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C16H20NO4- |
|---|---|
Poids moléculaire |
290.33 g/mol |
Nom IUPAC |
(2R,5S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-12(9-10-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/p-1/t12-,13+/m0/s1 |
Clé InChI |
ADTXMICUZGOWDF-QWHCGFSZSA-M |
SMILES isomérique |
CC(C)(C)OC(=O)N1[C@@H](CC[C@@H]1C(=O)[O-])C2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)OC(=O)N1C(CCC1C(=O)[O-])C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


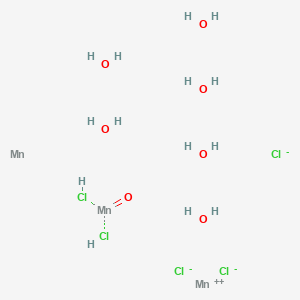

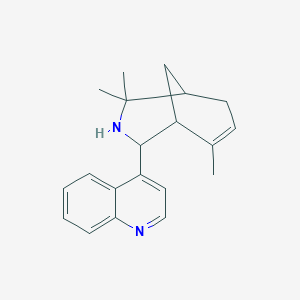

![7-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]-2,4,8,11-tetrazatricyclo[7.4.0.02,6]trideca-1(13),3,5,7,9,11-hexaene-12-carboxamide](/img/structure/B15135279.png)
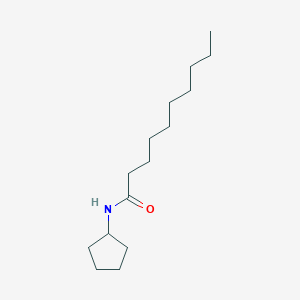
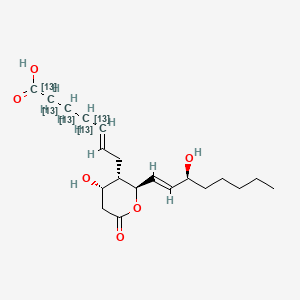
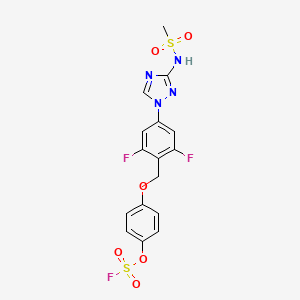
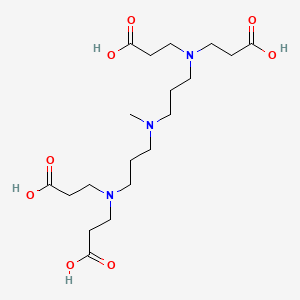
![N-[2-(2-morpholin-4-ylethyl)-1,3-dioxobenzo[de]isoquinolin-6-yl]hexadecanamide](/img/structure/B15135303.png)
